molecular formula C16H17N5O B6053204 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-1-(3-METHYLPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE CAS No. 6224-71-1

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-1-(3-METHYLPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE

Cat. No.: B6053204
CAS No.: 6224-71-1
M. Wt: 295.34 g/mol
InChI Key: YBJCOYYAEPJXRS-UHFFFAOYSA-N
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Description

The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(3-methylphenyl)-4,5-dihydro-1H-imidazol-4-one features a 4,5-dihydroimidazol-4-one core substituted with a 3-methylphenyl group at position 1 and a 4,6-dimethylpyrimidin-2-yl amino moiety at position 2.

Properties

IUPAC Name

(2E)-2-(4,6-dimethylpyrimidin-2-yl)imino-1-(3-methylphenyl)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-10-5-4-6-13(7-10)21-9-14(22)19-16(21)20-15-17-11(2)8-12(3)18-15/h4-8H,9H2,1-3H3,(H,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJCOYYAEPJXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(=O)NC2=NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N\2CC(=O)N/C2=N\C3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357150
Record name 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-4H-imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6224-71-1
Record name 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-4H-imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-1-(3-METHYLPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 3-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the imidazole ring in the process. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-1-(3-METHYLPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a therapeutic agent in various medical applications:

  • Anticancer Activity :
    • Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The pyrimidine moiety enhances the interaction with biological targets, potentially leading to improved efficacy against various cancer types .
  • Antimicrobial Properties :
    • Compounds containing pyrimidine and imidazole rings have shown antimicrobial activity against a range of pathogens, including bacteria and fungi. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in disease processes, such as kinases or phosphodiesterases. This inhibition can lead to modulation of signaling pathways relevant in cancer and inflammatory diseases .

Synthesis and Characterization

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methylphenyl)-4,5-dihydro-1H-imidazol-4-one can be achieved through various methods including microwave-assisted synthesis which allows for rapid reaction times and improved yields . Characterization techniques such as NMR, MS, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the biological activities of similar compounds:

StudyFindings
Study 1Demonstrated the synthesis of a related compound with promising anticancer activity against various cell lines.
Study 2Investigated the crystal structure of a similar sulfonamide derivative, highlighting the importance of molecular geometry in biological activity.
Study 3Explored the enzyme inhibition potential of pyrimidine derivatives, suggesting a pathway for drug development targeting specific diseases.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-1-(3-METHYLPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three analogs identified in the evidence:

Compound Name Pyrimidine Substituents Imidazole Substituents Functional Groups Potential Applications
Target Compound 4,6-dimethyl 1-(3-methylphenyl) 4,5-dihydroimidazol-4-one Unknown (pharmaceutical candidate)
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide 4,6-dimethyl N-ethyl 4,5-dihydroimidazole-1-carbothioamide Unknown (possible enzyme modulation)
1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone 4,6-dichloro-2-methyl 1-acetyl 4,5-dihydroimidazol-1-yl Pharmaceutical intermediate
Oxasulfuron 4,6-dimethyl Benzoate sulfamoyl Carbamoylsulfamoyl Herbicide
Key Observations:

In contrast, the dichloro analog () introduces electron-withdrawing Cl atoms, likely increasing reactivity and altering binding kinetics . Oxasulfuron () uses the same pyrimidine core but links it to a sulfamoyl benzoate group, enabling herbicidal activity via acetolactate synthase inhibition .

The carbothioamide group in ’s compound introduces sulfur, which may enhance hydrogen bonding or metal coordination, a feature absent in the target compound .

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methylphenyl)-4,5-dihydro-1H-imidazol-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5OC_{16}H_{17}N_{5}O with a molecular weight of 311.34 g/mol . The compound features a pyrimidine moiety linked to an imidazole ring and a phenyl group, which may influence its biological properties.

PropertyValue
Molecular FormulaC16H17N5O
Molecular Weight311.34 g/mol
LogP1.8602
Polar Surface Area61.591 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of imidazole and pyrimidine have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that a related compound demonstrated an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against prostate cancer cells (PRXF 22Rv1) .

Anti-inflammatory Properties

The presence of the pyrimidine moiety in the compound suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway .

Antimicrobial Effects

The compound may also exhibit antimicrobial properties due to its unique structural features. Studies have indicated that pyrimidine derivatives possess activity against various pathogens. For example, compounds containing the pyrimidine ring have been associated with antibacterial and antifungal activities .

The mechanism of action for this compound likely involves interactions with specific biological macromolecules such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, influencing cellular pathways related to growth and inflammation.

Case Studies

  • Anticancer Study : A derivative of the compound was tested against a panel of twelve human tumor cell lines, showing selective cytotoxicity, particularly towards ovarian cancer cells .
  • Anti-inflammatory Research : In vitro studies demonstrated that similar compounds inhibited COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .
  • Antimicrobial Activity : A study on related pyrimidine derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.